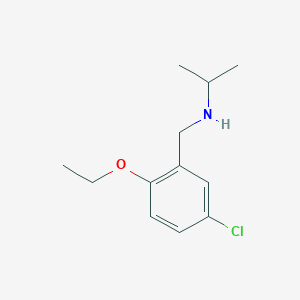![molecular formula C16H25BrN2O2 B275908 N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)
N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine, also known as BEMAP, is a chemical compound that has been extensively studied for its potential use in scientific research. BEMAP is a selective antagonist of the sigma-1 receptor, which is a protein that is found in high concentrations in the central nervous system.
作用机制
N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is a selective antagonist of the sigma-1 receptor, which is a protein that is found in high concentrations in the central nervous system. The sigma-1 receptor is involved in a range of cellular processes, including calcium signaling, protein folding, and mitochondrial function. By blocking the sigma-1 receptor, N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is thought to modulate these cellular processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine has a range of biochemical and physiological effects on the central nervous system. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its antipsychotic and antidepressant effects. N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine has also been shown to modulate the activity of ion channels and transporters in the brain, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine has several advantages for use in lab experiments. It is a highly selective antagonist of the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in cellular processes. N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine in lab experiments. Its effects on the central nervous system are complex and may vary depending on the experimental conditions. Additionally, its selectivity for the sigma-1 receptor may limit its usefulness in studying other cellular processes.
未来方向
There are several future directions for research on N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine and its effects on cellular processes. Finally, there is a need for more studies to investigate the safety and efficacy of N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine in humans.
合成方法
The synthesis of N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine involves a multi-step process that begins with the reaction of 3-bromo-4-ethoxybenzylamine with 3-(4-morpholinyl)propyl chloride. This reaction produces the intermediate compound N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine hydrochloride, which is then treated with sodium hydroxide to yield the final product, N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine.
科学研究应用
N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including antipsychotic, antidepressant, and anxiolytic effects. N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine has also been shown to have neuroprotective properties and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C16H25BrN2O2 |
|---|---|
分子量 |
357.29 g/mol |
IUPAC 名称 |
N-[(3-bromo-4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C16H25BrN2O2/c1-2-21-16-5-4-14(12-15(16)17)13-18-6-3-7-19-8-10-20-11-9-19/h4-5,12,18H,2-3,6-11,13H2,1H3 |
InChI 键 |
YAWXKLPUJDNAAH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)Br |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275827.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)